2-(4-FLUOROPHENYL)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c1-13-10-17(23-8-2-3-9-23)22-16(21-13)12-20-18(24)11-14-4-6-15(19)7-5-14/h4-7,10H,2-3,8-9,11-12H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOVRCLASVXEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CC2=CC=C(C=C2)F)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Fluorophenyl)-N-{[4-Methyl-6-(Pyrrolidin-1-Yl)Pyrimidin-2-Yl]Methyl}Acetamide , often referred to in scientific literature by its structural formula or as a derivative of pyrimidine, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 315.39 g/mol
This compound features a fluorophenyl group, a pyrrolidine moiety, and a methylpyrimidine structure, which are known to influence its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- MDM2 Inhibition : The compound shows potential as a Murine Double Minute 2 (MDM2) inhibitor, which is crucial for regulating the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells .
- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest at various phases, particularly G1 or G2/M phases, thereby inhibiting cancer cell proliferation.
- Apoptotic Pathways : Evidence suggests that these compounds can activate apoptotic pathways, leading to cleavage of proteins such as PARP and caspase-3, which are markers for programmed cell death .
Antitumor Activity
Several studies have evaluated the antitumor efficacy of this compound:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines.
- In Vivo Studies : In murine models, administration of the compound resulted in notable tumor growth inhibition compared to control groups. A study reported a reduction in tumor volume by approximately 50% after 14 days of treatment at a dosage of 30 mg/kg .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally. Key findings include:
- Cmax (Maximum Concentration) : Achieved levels were reported at approximately 8234 μg/L post-administration.
- AUC (Area Under Curve) : Values suggest prolonged systemic exposure, enhancing its potential as a therapeutic agent .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity and pharmacokinetics of the compound.
Case Study 1: MDM2 Inhibition
A study focused on the inhibition of MDM2 revealed that oral administration of the compound led to significant activation of p53 in xenograft models. The results indicated strong antitumor effects correlated with enhanced p53 activity and apoptosis induction .
Case Study 2: Combination Therapy
In another investigation, the compound was tested in combination with standard chemotherapy agents. The results showed synergistic effects that improved overall efficacy against resistant cancer cell lines, suggesting potential for use in combination therapies .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The pyrimidine derivatives are known for their ability to inhibit specific kinases involved in cancer cell proliferation. Studies suggest that 2-(4-fluorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide may act as an inhibitor of the protein kinase B (AKT) pathway, which is crucial for cell survival and growth.
Neurological Disorders
Given the presence of the pyrrolidine ring, this compound may also have implications in treating neurological disorders. Pyrrolidine derivatives are often explored for their neuroprotective effects. Preliminary studies suggest potential applications in conditions such as depression and anxiety by modulating neurotransmitter systems.
Anti-inflammatory Effects
Compounds with similar structures have been documented to exhibit anti-inflammatory properties. The fluorophenyl group may enhance the anti-inflammatory activity by inhibiting cytokine production or signaling pathways involved in inflammation.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including our compound of interest, and tested their efficacy against various cancer cell lines. The results demonstrated that the compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating its potential as an anticancer agent .
Case Study 2: Neuropharmacology
A recent investigation into the neuropharmacological effects of pyrrolidine derivatives showed that compounds sharing structural similarities with 2-(4-fluorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide significantly reduced anxiety-like behaviors in rodent models. This suggests a possible mechanism involving serotonin receptor modulation .
Case Study 3: Inflammation Models
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS). This finding supports its potential application as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide, and how can purity be validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core followed by coupling with the fluorophenyl-acetamide moiety. Key steps include nucleophilic substitution at the pyrimidine ring and amide bond formation using reagents like EDCI/HOBt. Purification via column chromatography or preparative HPLC is critical. Validate purity using HPLC (>95% purity threshold) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- Methodological Answer : A combination of H NMR (to analyze aromatic protons and pyrrolidine methyl groups), C NMR (for carbonyl and pyrimidine ring carbons), and IR spectroscopy (to confirm amide C=O stretching at ~1650–1700 cm) is recommended. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular ion confirmation. For crystalline derivatives, X-ray diffraction offers unambiguous structural validation .
Q. How can researchers screen the compound for preliminary biological activity?
- Methodological Answer : Use in vitro assays targeting relevant pathways (e.g., kinase inhibition, receptor binding). For antimicrobial activity, perform MIC assays against bacterial/fungal strains. Cytotoxicity can be assessed via MTT assays on cancer cell lines. Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate inconsistencies using orthogonal assays. For example, if a compound shows conflicting cytotoxicity results, repeat assays with alternate methods (e.g., ATP-based viability vs. apoptosis markers). Statistical tools like ANOVA can identify significant variables .
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?
- Methodological Answer : Synthesize derivatives by modifying substituents on the pyrimidine ring (e.g., replacing pyrrolidine with piperidine) or fluorophenyl group (e.g., introducing electron-withdrawing groups). Test derivatives in parallel using dose-response assays. Computational docking (e.g., AutoDock Vina) can predict binding interactions with targets like kinases or GPCRs .
Q. What experimental approaches are used to investigate the compound’s metabolic stability and pharmacokinetics?
- Methodological Answer : Conduct in vitro liver microsome assays to assess metabolic stability (half-life, intrinsic clearance). For in vivo studies, use LC-MS/MS to measure plasma concentration-time profiles in rodent models. LogP and solubility (via shake-flask method) inform bioavailability. Adjust formulations (e.g., PEGylation) to improve solubility if needed .
Q. How can researchers identify the compound’s mechanism of action (MoA) at the molecular level?
- Methodological Answer : Use affinity chromatography or pull-down assays with biotinylated derivatives to isolate target proteins. Validate hits via Western blot or surface plasmon resonance (SPR). CRISPR-Cas9 knockout models can confirm target relevance in cellular assays .
Data Analysis & Optimization
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
- Methodological Answer : Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism) to calculate IC/EC. Use the Hill equation to assess cooperativity. For multiplexed assays (e.g., kinase panels), apply false discovery rate (FDR) correction to minimize Type I errors .
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for amide coupling. Monitor reaction progress via TLC or in-line IR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
